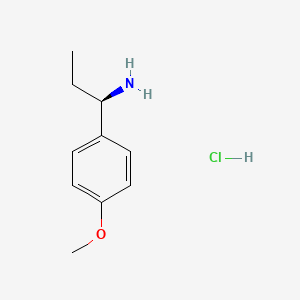

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride

CAS No.: 379711-94-1

Cat. No.: VC2834413

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379711-94-1 |

|---|---|

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 |

| Standard InChI Key | MEPAINWSSZGNKL-HNCPQSOCSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=C(C=C1)OC)N.Cl |

| SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

Introduction

Chemical Identity and Fundamental Properties

(R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS No.: 379711-94-1) is characterized by a methoxy group attached to a benzene ring and an amine group linked to a propan-1-amine chain. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media compared to the free base form. The R-configuration at the chiral carbon center gives this molecule specific stereochemical properties that distinguish it from its S-enantiomer.

Basic Chemical Information

The fundamental chemical properties of this compound provide essential information for researchers working with this substance. Table 1 summarizes these key properties:

Table 1: Chemical Properties of (R)-1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 379711-94-1 |

| Molecular Formula | C10H16ClNO |

| Molecular Weight | 201.69 g/mol |

| IUPAC Name | (1R)-1-(4-methoxyphenyl)propan-1-amine;hydrochloride |

| Appearance | Not specified in available data |

| Research Designation | For research use only; not for human or veterinary use |

The compound's molecular structure consists of a benzene ring with a methoxy substituent at the para position, connected to a propyl chain bearing an amine group at the 1-position. The hydrochloride salt formation is important for enhancing the compound's physicochemical properties for research applications.

Chemical Identifiers and Structural Notation

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 |

| Standard InChIKey | MEPAINWSSZGNKL-HNCPQSOCSA-N |

| Isomeric SMILES | CCC@HN.Cl |

| Canonical SMILES | CCC(C1=CC=C(C=C1)OC)N.Cl |

| PubChem Compound ID | 53484770 |

These chemical identifiers provide standardized ways to represent the compound's structure in computer-readable formats, facilitating its inclusion in chemical databases and computational chemistry applications.

Structural Features and Stereochemistry

The three-dimensional structure of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is critical to understanding its potential biological interactions and activities. The compound's chirality, conferred by the asymmetric carbon atom, is particularly significant in determining its biological properties.

Key Structural Elements

-

A benzene ring providing an aromatic core structure

-

A methoxy group (-OCH3) at the para position of the benzene ring

-

A propyl chain connecting the aromatic ring to the amine group

-

A primary amine group at the 1-position of the propyl chain

-

R-configuration at the chiral carbon center

-

Hydrochloride salt formation

The methoxy substituent on the aromatic ring affects the electron distribution across the molecule, potentially influencing its interactions with biological targets. The specific R-configuration at the chiral center is likely crucial for its biological activity, as is typical for chiral compounds interacting with stereochemically selective biological systems.

Stereochemical Significance

The R-configuration at the chiral carbon of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride distinguishes it from its S-enantiomer. This stereochemical distinction is fundamental to the compound's potential biological activities, as biological systems such as receptors and enzymes often interact preferentially with specific stereoisomers due to their three-dimensional arrangement.

The stereochemical purity of this compound is therefore critical for research applications, as the presence of the S-enantiomer could potentially complicate experimental results by introducing different or opposing biological activities.

Synthesis Considerations

The preparation of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride requires careful consideration of synthetic strategies to ensure both high yield and stereochemical purity.

Stereochemical Control

Maintaining the R-configuration during synthesis is critical and may be accomplished through various means:

-

Starting with appropriately configured chiral precursors

-

Using stereoselective synthetic methods

-

Employing chiral catalysts or auxiliaries

-

Separation of stereoisomers after synthesis through techniques such as chiral chromatography

The specific approach used would depend on the scale of synthesis and the requirements for stereochemical purity in the final product.

Biological Activity and Pharmacological Properties

The potential biological activities of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride make it a compound of interest in pharmacological research.

Neurotransmitter System Modulation

One of the most significant potential applications of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride lies in its possible interactions with neurotransmitter systems. The compound may act as a modulator for various neurotransmitter pathways, particularly those involving serotonin or dopamine.

This potential neurotransmitter modulation suggests several possible research applications:

-

Investigation of serotonergic pathway mechanisms

-

Studies on dopaminergic system functions

-

Research on potential treatments for neurological disorders

-

Exploration of structure-activity relationships in neurotransmitter modulators

These applications highlight the compound's value as a research tool in neuropharmacology and related fields.

Structure-Activity Relationships

The specific structural features of (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, including its R-stereochemistry and the positioning of functional groups, likely determine its receptor binding properties and subsequent biological effects.

The para-methoxy group on the phenyl ring potentially influences:

-

Lipophilicity and blood-brain barrier penetration

-

Binding affinity to specific receptor subtypes

-

Metabolic stability and pharmacokinetic properties

Understanding these structure-activity relationships could provide valuable insights for the design of new compounds with enhanced selectivity or potency for specific neurotransmitter receptors.

Research Applications

As a compound with potential effects on neurotransmitter systems, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride has several important research applications.

Neuropharmacological Research

In neuropharmacological research, this compound may serve as:

-

A probe for studying serotonergic and dopaminergic receptor systems

-

A tool compound for investigating neurotransmitter release and reuptake mechanisms

-

A reference compound for developing new chemical entities targeting similar biological pathways

-

A model compound for studying the importance of stereochemistry in neuropharmacology

These applications make the compound valuable in basic research aimed at understanding the fundamental mechanisms of neurotransmission and related processes.

Medicinal Chemistry Applications

Within medicinal chemistry, (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride may serve as:

-

A starting point for structure-activity relationship studies

-

A lead compound for developing more selective or potent agents

-

A reference compound for evaluating new synthetic methodologies

-

A tool for investigating the importance of chirality in drug design

The compound's defined stereochemistry and potential biological activities make it particularly useful for research focused on developing new therapeutic agents targeting neurological disorders.

Laboratory Considerations

For researchers working with (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride, several practical considerations are important for successful experimental outcomes.

| Calculation Type | Formula | Application |

|---|---|---|

| Mass Required | Mass = Concentration × Volume × Molecular Weight | Determining the mass needed for a specific concentration and volume |

| Volume Required | Volume = Mass ÷ (Concentration × Molecular Weight) | Calculating volume needed to achieve target concentration |

| Concentration Determination | Concentration = Mass ÷ (Volume × Molecular Weight) | Finding concentration from known mass and volume |

These calculations are essential for preparing solutions at precise concentrations for experimental work.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume